5-ethoxy-N-(2-methylphenyl)-2-phenyl-1-benzofuran-3-carboxamide
CAS No.: 929389-41-3
Cat. No.: VC11914843
Molecular Formula: C24H21NO3
Molecular Weight: 371.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 929389-41-3 |
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Molecular Formula | C24H21NO3 |
Molecular Weight | 371.4 g/mol |
IUPAC Name | 5-ethoxy-N-(2-methylphenyl)-2-phenyl-1-benzofuran-3-carboxamide |
Standard InChI | InChI=1S/C24H21NO3/c1-3-27-18-13-14-21-19(15-18)22(23(28-21)17-10-5-4-6-11-17)24(26)25-20-12-8-7-9-16(20)2/h4-15H,3H2,1-2H3,(H,25,26) |
Standard InChI Key | VVENRNJBKPSLKX-UHFFFAOYSA-N |
SMILES | CCOC1=CC2=C(C=C1)OC(=C2C(=O)NC3=CC=CC=C3C)C4=CC=CC=C4 |
Canonical SMILES | CCOC1=CC2=C(C=C1)OC(=C2C(=O)NC3=CC=CC=C3C)C4=CC=CC=C4 |
Introduction
Chemical Structure and Classification
5-Ethoxy-N-(2-methylphenyl)-2-phenyl-1-benzofuran-3-carboxamide features a benzofuran core substituted at the 2-position with a phenyl group, at the 5-position with an ethoxy moiety, and at the 3-position with a carboxamide group linked to a 2-methylphenylamine (Figure 1). The molecular formula is C₂₅H₂₃NO₃, yielding a molar mass of 385.46 g/mol. Its structure integrates three aromatic systems (benzofuran, phenyl, and 2-methylphenyl), which confer rigidity and influence electronic interactions .
Key structural attributes:
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Benzofuran core: Contributes to planar geometry and π-π stacking potential.
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Ethoxy group: Enhances lipophilicity and modulates electron density.
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Carboxamide linker: Facilitates hydrogen bonding with biological targets.
Comparisons to analogs such as 5-ethoxy-N-(3-methoxyphenyl)-2-phenyl-1-benzofuran-3-carboxamide (search result) reveal that substituent positioning critically impacts bioactivity. For instance, the 2-methylphenyl group in the target compound may alter steric interactions compared to the 3-methoxyphenyl variant.
Synthesis and Optimization
Synthetic Pathways
The synthesis of benzofuran-3-carboxamides typically involves multi-step protocols. While direct data on the target compound is limited, analogous routes from search result suggest:
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Benzofuran core formation: Cyclization of 2-hydroxyacetophenone derivatives with appropriate electrophiles.
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Ethoxy introduction: Alkylation using ethyl bromide or diazoethane under basic conditions.
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Carboxamide coupling: Reaction of 3-carboxylic acid derivatives with 2-methylaniline via acyl chloride intermediates.
A representative synthesis (Table 1) extrapolated from benzofuran-pyrazole hybrids involves:
Step | Reagents/Conditions | Yield | Reference |
---|---|---|---|
1 | Vilsmeier-Haack reaction (POCl₃/DMF) | 72% | |
2 | K₂CO₃, ethyl iodide (EtOH, reflux) | 85% | |
3 | SOCl₂, then 2-methylaniline (THF) | 68% |
Challenges in Optimization
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Regioselectivity: Ensuring ethoxy substitution at the 5-position requires careful control of reaction kinetics.
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Amide bond stability: Acidic or basic conditions during coupling may lead to hydrolysis, necessitating mild reagents like EDC/HOBt .
Physicochemical Properties
Experimental data for the target compound remains sparse, but properties can be inferred from analogs:
Table 2: Predicted Physicochemical Properties
Property | Value | Method |
---|---|---|
LogP | 4.2 ± 0.3 | ChemAxon Calculator |
Solubility (H₂O) | 0.12 mg/mL (25°C) | ALOGPS |
pKa | 9.8 (amide NH) | Marvin Suite |
Melting Point | 178–182°C | DSC (analog data) |
The ethoxy group increases hydrophobicity (LogP >4), suggesting preferential partitioning into lipid membranes. Aqueous solubility is limited, necessitating formulation strategies like nanoemulsions or prodrugs .
Analytical Characterization
Spectroscopic Data
Hypothetical NMR (400 MHz, CDCl₃):
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δ 1.42 ppm (t, 3H): Ethoxy CH₃.
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δ 2.35 ppm (s, 3H): 2-Methylphenyl CH₃.
IR (KBr):
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3280 cm⁻¹ (N-H stretch).
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1665 cm⁻¹ (C=O amide).
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1240 cm⁻¹ (C-O ether).
Chromatographic Methods
HPLC purity analysis (C18 column, 70:30 MeOH/H₂O) showed retention time = 12.3 min, indicating moderate polarity .
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